Sigma-2 receptor antagonist 1 is a compound that has garnered interest in pharmacology due to its potential therapeutic applications, particularly in neurobiology and oncology. This compound is primarily classified as a sigma-2 receptor antagonist, which interacts with sigma receptors, a class of proteins involved in various cellular processes, including cell signaling and neuroprotection. The sigma receptors are divided into two main types: sigma-1 and sigma-2. Sigma-2 receptors are implicated in several physiological and pathological conditions, making their antagonists valuable in drug development.
The compound is synthesized from the 2,7-diazaspiro[3.5]nonane core, which serves as a scaffold for developing sigma receptor ligands. The classification of sigma-2 receptor antagonist 1 falls under small-molecule pharmacological agents, specifically targeting the sigma-2 receptor subtype. Research indicates that this compound exhibits a unique binding profile, selectively antagonizing the sigma-2 receptor while showing minimal activity towards the sigma-1 receptor.
The synthesis of sigma-2 receptor antagonist 1 involves multiple steps starting from commercially available precursors. The initial step utilizes tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a key intermediate. The following steps include:
The molecular structure of sigma-2 receptor antagonist 1 features a complex arrangement that includes a diazaspiro core, which is essential for its biological activity. The compound's three-dimensional conformation allows for specific interactions with the sigma-2 receptor binding site. Key structural data include:
The binding interactions are critical for its antagonistic effects on the sigma-2 receptor .
The chemical reactivity of sigma-2 receptor antagonist 1 can be characterized by its ability to form hydrogen bonds and engage in π–π stacking with amino acid residues within the receptor's binding cavity. Notably, interactions with residues such as Glu172 and Tyr103 are significant for establishing affinity towards the sigma-2 receptor.
Key reactions include:
The mechanism of action for sigma-2 receptor antagonist 1 involves blocking the activation of the sigma-2 receptor, which plays a role in modulating various signaling pathways associated with cell survival and proliferation. By inhibiting this receptor's activity, the compound may influence processes such as:
Research indicates that antagonism at the sigma-2 receptor can lead to altered cellular responses, making it a target for therapeutic intervention in conditions like cancer and neurodegenerative diseases .
Sigma-2 receptor antagonist 1 exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves in biological systems and its suitability for further development as a therapeutic agent .
Sigma-2 receptor antagonist 1 has potential applications across various fields of research:
Ongoing studies aim to further characterize its pharmacological profile and therapeutic potential .
The sigma-2 receptor (S2R) is encoded by the TMEM97 gene located at chromosome 17q11.2 in humans. This gene produces a 26-kDa protein comprising 223 amino acids, organized into four transmembrane α-helices (TM1–TM4) with cytoplasmic N- and C-termini. The protein, originally termed MAC30, is evolutionarily conserved and shares structural homology with the empopamil binding protein (EBP), a sterol isomerase. Unlike EBP, however, TMEM97 lacks enzymatic activity despite retaining key sterol-sensing residues. Its transmembrane helices feature kinks induced by conserved proline residues, creating a hydrophobic ligand-binding cavity critical for small-molecule interactions [3] [4] [9]. Broad tissue expression is observed in the liver, testis, and brain, with elevated levels in proliferating cancer cells and neurons affected by neurodegenerative diseases [3] [7] [9].
Biophysical analyses confirm that S2R functions as a stable homodimer. The dimerization interface primarily involves transmembrane helix 3 (TM3), burying ~890 Ų of surface area. Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) demonstrates that this dimeric state persists regardless of ligand binding, contrasting with the oligomeric plasticity of the sigma-1 receptor. Each protomer adopts a four-helix bundle topology, with helices tilted relative to the membrane axis. The quaternary structure positions the ligand-binding pockets near the dimer interface, suggesting potential cooperativity in ligand binding. This dimeric architecture is critical for stabilizing the receptor in the endoplasmic reticulum membrane, where it regulates cholesterol trafficking via interactions with NPC1 and PGRMC1 [4] [8].
The S2R ligand-binding cavity is occluded from aqueous solvent by extracellular loops 1 and 2 (ECL1–ECL2), forming a solvent-inaccessible cap. Instead, the pocket opens laterally into the lipid bilayer, permitting access to lipophilic compounds and sterols. Key features include:
Table 1: Key Structural Features of the Sigma-2 Receptor Binding Pocket
Feature | Residues/Region | Functional Role |
---|---|---|
Protonation Site | Asp29, Glu73 | Stabilizes cationic amine groups of antagonists |
Hydrophobic Core | Phe87, Tyr91, Ile94 | Binds sterol moieties and aliphatic chains |
Secondary Binding Site | Near TM1-TM2 interface | Enhances selectivity for antagonists (e.g., RHM-4) |
Dimerization Interface | TM3 | Stabilizes quaternary structure |
Lipid Bilayer Access | Lateral opening in TM bundle | Permits cholesterol entry |
Pharmacophore models for S2R antagonists universally feature:
Mutagenesis studies reveal distinct roles for conserved acidic residues:
Cholesterol directly modulates S2R function through three mechanisms:
Table 2: Cholesterol-Dependent Mechanisms of S2R Regulation
Mechanism | Functional Consequence | Antagonist Modulation |
---|---|---|
Allosteric Binding | Enhances antagonist affinity by 2–5 fold | Displaced by high-affinity antagonists (e.g., elacridar) |
Ternary Complex (S2R–PGRMC1–LDLR) | Mediates cellular uptake of LDL-cholesterol | Antagonists inhibit complex assembly |
Lipid Raft Partitioning | Concentrates S2R in signaling microdomains | Altered by ligands with sterol-like motifs |
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